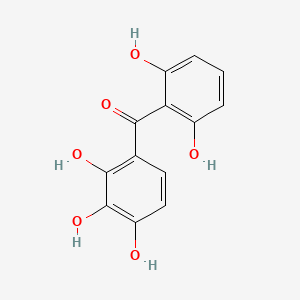
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzophenone core. This compound is notable for its potential biological activities, including enzyme inhibition and antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is used as a precursor for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile building block for various organic syntheses.
Biology
Biologically, this compound has been studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes . It shows potential as a lead compound for developing new pharmaceuticals targeting these enzymes.
Medicine
In medicine, the antioxidant properties of this compound are of interest for developing treatments for oxidative stress-related conditions. Its ability to inhibit specific enzymes also makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of antioxidants for various applications, including food preservation and cosmetic products.
Mecanismo De Acción
The mechanism by which (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone exerts its effects involves the interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase isozymes is due to its ability to bind to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . The multiple hydroxyl groups facilitate strong interactions with the enzyme’s active site, enhancing its inhibitory potency.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Similar structure but with different hydroxyl group positions.
(4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Another variant with a single hydroxyl group on one phenyl ring.
Maclurin: A naturally occurring compound with a similar benzophenone core but different hydroxylation pattern.
Uniqueness
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high potency sets it apart from other similar compounds .
Propiedades
Número CAS |
112232-16-3 |
|---|---|
Fórmula molecular |
C13H10O6 |
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
(2,6-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-7-2-1-3-8(15)10(7)11(17)6-4-5-9(16)13(19)12(6)18/h1-5,14-16,18-19H |
Clave InChI |
ZDROXNKXVHPNBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
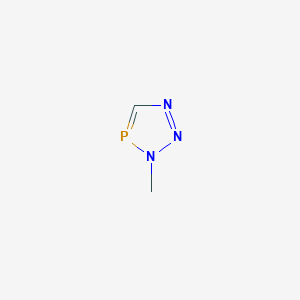
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
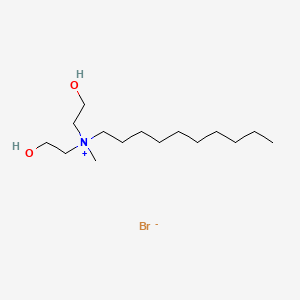
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
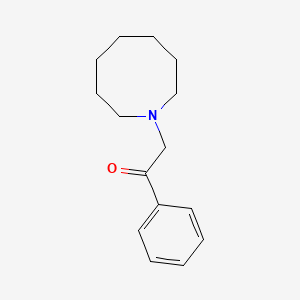
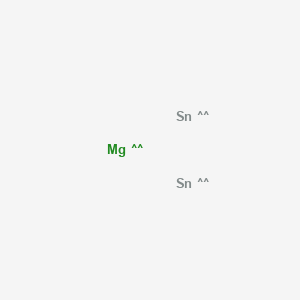
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)


